molecular formula C4H8N2O2 B022959 3-Aminotetrahydro-1,3-oxazin-2-one CAS No. 54924-47-9

3-Aminotetrahydro-1,3-oxazin-2-one

Cat. No. B022959
CAS RN: 54924-47-9
M. Wt: 116.12 g/mol
InChI Key: PISNODKEJUFUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-aminotetrahydro-1,3-oxazin-2-one derivatives has been explored through various synthetic routes. A notable example includes the reaction of 3-amino-1-propanol with propionaldehyde, yielding 2-ethyltetrahydro-1,2-oxazine as the main product (Kotani, R., Kuroda, T., Isozaki, T., & Sumoto, S., 1969). Another pathway involves starting from N-cyanocarbonimidates and cyanoacetates to synthesize derivatives in excellent yields, confirmed by NMR spectroscopy and X-ray structure analysis (Kristinsson, H., Winkler, T., Rihs, G., & Fritz, H., 1985).

Molecular Structure Analysis

The molecular structure of 3-aminotetrahydro-1,3-oxazin-2-one and its derivatives has been extensively studied. NMR spectroscopy and single-crystal X-ray studies provide conclusive evidence for their structures. For example, the structure of a novel compound synthesized from N-(2-hydroxybenzyl)-2-amino-1-ethanol with glyoxal was confirmed, revealing the presence of two strong intramolecular hydrogen bonds (Xie, Y., Jiang, H., Du, C., Zhu, Y., Xu, X., & Liu, Q., 2003).

Scientific Research Applications

Synthesis and Biological Activities

The chemical compound 3-Aminotetrahydro-1,3-oxazin-2-one is a member of the broader class of compounds known as oxazines. Research in this area primarily focuses on the synthesis methods and the exploration of biological activities associated with oxazine derivatives. Here, we delve into the scientific applications and findings related to this compound and similar structures, excluding drug usage, dosages, and side effects as per your requirements.

Chemistry and Synthesis Techniques : Oxazines, including compounds structurally related to 3-Aminotetrahydro-1,3-oxazin-2-one, are synthesized through various chemical reactions, including the dehydration of dihydroxy-oxazines and cyclization processes. These compounds serve as electrophiles in reactions due to their oxazinium salts, with significant implications in chiral synthesis and as intermediates in the production of other complex molecules (Sainsbury, 1991).

Polymer-Supported Syntheses : The versatility of oxazine scaffolds is further demonstrated in polymer-supported syntheses, providing a pathway to a diverse array of heterocyclic compounds. Solid-phase synthesis (SPS) techniques have been leveraged to prepare oxazine and thiazine derivatives, highlighting the ongoing expansion and innovation within this field (Králová et al., 2018).

Biological Effects and Applications : The biological effects of oxazine derivatives span a broad spectrum, including antibacterial, antituberculous, antimycotic, and anti-inflammatory activities. Structural modifications of these compounds can modulate their biological properties, underscoring their potential in therapeutic applications. Although the peak of research into these compounds was in the 1960s and 1970s, their biological activities remain a subject of study today (Waisser & Kubicová, 1993).

Asymmetric Catalysis : Oxazine derivatives have played a significant role in asymmetric catalysis, with chiral oxazoline rings being particularly noteworthy. These ligands, derived from chiral amino alcohols, have facilitated a wide range of metal-catalyzed transformations, underscoring their critical role in the synthesis of enantioselective compounds (Hargaden & Guiry, 2009).

properties

IUPAC Name

3-amino-1,3-oxazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-6-2-1-3-8-4(6)7/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISNODKEJUFUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613659
Record name 3-Amino-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,3-oxazinan-2-one

CAS RN

54924-47-9
Record name 3-Amino-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminotetrahydro-1,3-oxazin-2-one
Reactant of Route 2
Reactant of Route 2
3-Aminotetrahydro-1,3-oxazin-2-one
Reactant of Route 3
3-Aminotetrahydro-1,3-oxazin-2-one
Reactant of Route 4
3-Aminotetrahydro-1,3-oxazin-2-one
Reactant of Route 5
3-Aminotetrahydro-1,3-oxazin-2-one
Reactant of Route 6
3-Aminotetrahydro-1,3-oxazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.